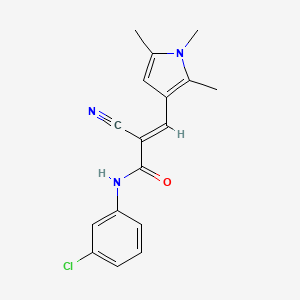
(2E)-N-(3-chlorophenyl)-2-cyano-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE is an organic compound that features a cyano group, a chlorophenyl group, and a trimethylpyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Propenamide Moiety: The propenamide moiety can be formed via a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH^-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学研究应用
Chemistry
In chemistry, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE could be investigated as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. If used in materials science, its mechanism might involve polymerization or cross-linking reactions.
相似化合物的比较
Similar Compounds
(E)-N~1~-(3-BROMOPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(E)-N~1~-(3-FLUOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-2-PROPENAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the chlorophenyl group, cyano group, and trimethylpyrrole moiety can influence its reactivity and interactions with other molecules.
属性
分子式 |
C17H16ClN3O |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
(E)-N-(3-chlorophenyl)-2-cyano-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClN3O/c1-11-7-13(12(2)21(11)3)8-14(10-19)17(22)20-16-6-4-5-15(18)9-16/h4-9H,1-3H3,(H,20,22)/b14-8+ |
InChI 键 |
VFBIVZJOHHDRBD-RIYZIHGNSA-N |
手性 SMILES |
CC1=CC(=C(N1C)C)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


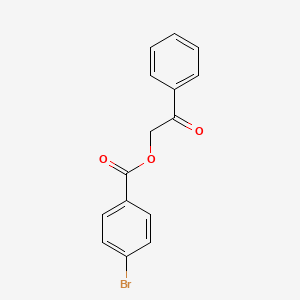
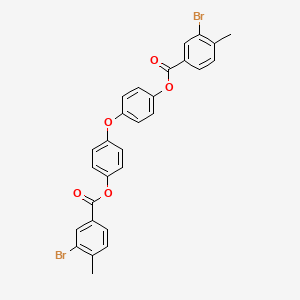
![N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide](/img/structure/B10888030.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)

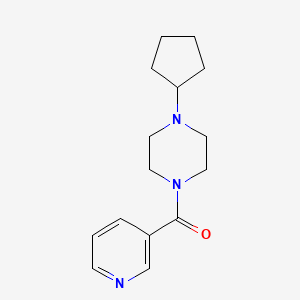
![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)
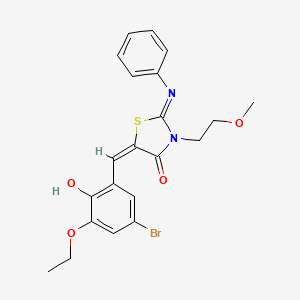
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)
![Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10888087.png)
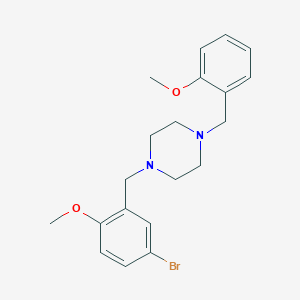

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10888102.png)
